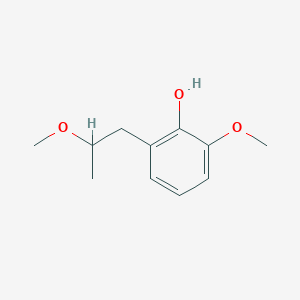![molecular formula C16H16N2O3 B14272794 (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol CAS No. 138845-31-5](/img/structure/B14272794.png)
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol typically involves a multi-step process:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl and nitrophenyl groups. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated nitrophenyl compound with a styrene derivative under basic conditions.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine reacts with the ethenyl-linked intermediate.
Methylation: The final step involves the methylation of the amino group to form the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethanol: Similar structure but with an ethanol group instead of methanol.
(Methyl{4-[2-(4-aminophenyl)ethenyl]phenyl}amino)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is unique due to the presence of both a nitrophenyl group and a phenylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in organic synthesis, materials science, and biological research.
Propiedades
Número CAS |
138845-31-5 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
[N-methyl-4-[2-(4-nitrophenyl)ethenyl]anilino]methanol |
InChI |
InChI=1S/C16H16N2O3/c1-17(12-19)15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11,19H,12H2,1H3 |
Clave InChI |
DNCAHFHDKPPGNU-UHFFFAOYSA-N |
SMILES canónico |
CN(CO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
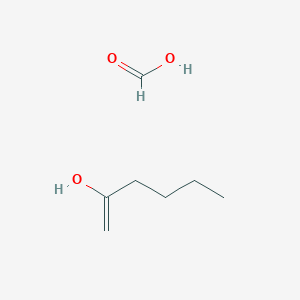
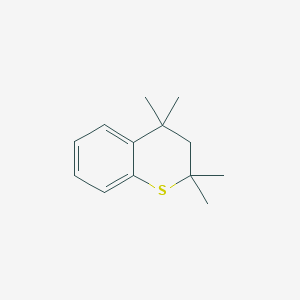
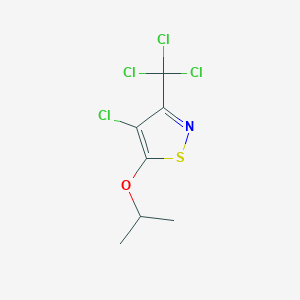
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
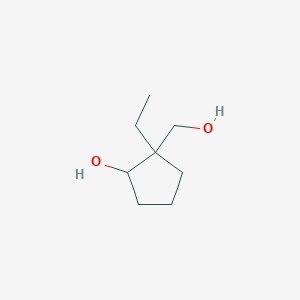
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
